

molecular weight of 1-bromo-2,3,5,6-tetrafluorobenzene

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Compound of Interest

Compound Name: 1-Bromo-2,3,5,6-tetrafluorobenzene

Cat. No.: B075777

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An In-depth Technical Guide to **1-bromo-2,3,5,6-tetrafluorobenzene**

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **1-bromo-2,3,5,6-tetrafluorobenzene**, a key building block in modern synthetic chemistry. Its unique electronic properties, conferred by the tetrafluorinated benzene ring, make it a valuable precursor for the synthesis of complex molecules in the pharmaceutical, agrochemical, and materials science sectors.

Core Physicochemical Data

1-bromo-2,3,5,6-tetrafluorobenzene is a colorless to pale yellow liquid at room temperature. [1][2] Its key quantitative properties are summarized in the table below for easy reference.

Property	Value	Source
Molecular Formula	C ₆ HBrF ₄	[1]
Molecular Weight	228.97 g/mol	[1]
CAS Number	1559-88-2	[1]
Density	1.89 g/mL	[1]
Boiling Point	143 °C	[1] [3]
Refractive Index (n _{20/D})	1.469 - 1.4715	[1] [2] [3]
Purity (by GC)	≥97% - ≥98%	[1] [2]

Applications in Research and Drug Development

The highly fluorinated structure of **1-bromo-2,3,5,6-tetrafluorobenzene** imparts enhanced chemical stability and reactivity, making it an ideal intermediate for complex organic synthesis. [\[1\]](#)

In the pharmaceutical industry, the incorporation of fluorine atoms into drug candidates is a widely used strategy to improve key properties such as metabolic stability, bioavailability, and receptor binding affinity.[\[4\]](#) This compound serves as a critical starting material for introducing the tetrafluorophenyl moiety into potential active pharmaceutical ingredients (APIs).[\[1\]](#) Its applications extend to the synthesis of agrochemicals, where the presence of fluorine can enhance biological activity, and in materials science for the development of advanced polymers and coatings with high chemical resistance and thermal stability.[\[1\]](#)

Experimental Protocols

As an aryl bromide, **1-bromo-2,3,5,6-tetrafluorobenzene** is a versatile substrate for a variety of cross-coupling reactions, which are fundamental for the construction of carbon-carbon and carbon-heteroatom bonds. Below are detailed experimental protocols for two common and powerful transformations: the Suzuki-Miyaura cross-coupling and a representative nucleophilic aromatic substitution reaction.

Suzuki-Miyaura Cross-Coupling for the Synthesis of a Biaryl Compound

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound and an organic halide, and it is one of the most widely used methods for the synthesis of biaryl compounds.

Reaction Scheme:

Materials:

- **1-bromo-2,3,5,6-tetrafluorobenzene**
- Arylboronic acid (e.g., phenylboronic acid)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$ or $\text{PdCl}_2(\text{dppf})$)
- Base (e.g., K_2CO_3 , Cs_2CO_3 , or K_3PO_4)
- Solvent (e.g., 1,4-dioxane/water, toluene, or DMF)
- Inert gas (Argon or Nitrogen)
- Standard laboratory glassware and purification equipment

Procedure:

- To a flame-dried Schlenk flask, add **1-bromo-2,3,5,6-tetrafluorobenzene** (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).
- Evacuate and backfill the flask with an inert gas three times.
- Under a positive pressure of inert gas, add the palladium catalyst (0.02-0.05 mmol).
- Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1, 10 mL).
- Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or GC-MS.

- Cool the reaction to room temperature and dilute with water and an organic solvent such as ethyl acetate.
- Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).
- Combine the organic layers, wash with brine, dry over anhydrous Na_2SO_4 , and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.

Nucleophilic Aromatic Substitution: Synthesis of 1-Nitro-2,3,5,6-tetrafluoro-4-bromobenzene

This protocol details the nitration of **1-bromo-2,3,5,6-tetrafluorobenzene**, a reaction where a hydrogen atom on the aromatic ring is substituted by a nitro group.

Materials:

- **1-bromo-2,3,5,6-tetrafluorobenzene**
- Nitronium tetrafluoroborate (NO_2BF_4)
- Sulfolane
- Chloroform
- Sodium sulfate (Na_2SO_4)
- Standard laboratory glassware for reaction, extraction, and purification

Procedure:

- In a suitable reaction vessel, dissolve **1-bromo-2,3,5,6-tetrafluorobenzene** (2.80 g, 12 mmol) and NO_2BF_4 (6.45 g, 48 mmol) in 45 mL of sulfolane.[3]
- Stir the solution for 2 hours at 338 K (65 °C).[3]

- After cooling the solution to room temperature, add 120 mL of water.[3]
- Separate the phases and extract the aqueous layer with chloroform (3 x 50 mL).[3]
- Dry the combined organic layers over anhydrous Na_2SO_4 and evaporate the solvent under reduced pressure.[3]
- The crude product can be purified by water steam distillation to yield the title compound.[3]

Visualizations

Experimental Workflow: Suzuki-Miyaura Cross-Coupling

The following diagram illustrates the general workflow for the Suzuki-Miyaura cross-coupling reaction described in the experimental protocol.

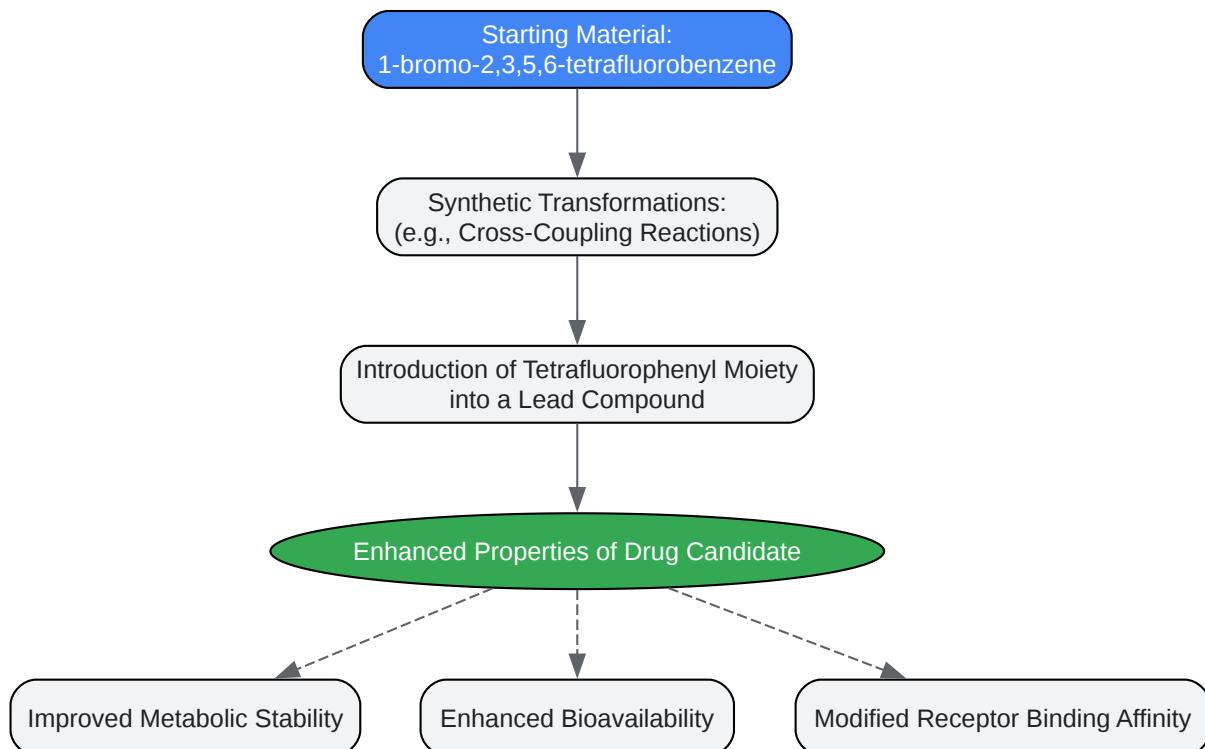


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Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Logical Relationship: Role in Drug Discovery

This diagram illustrates the logical progression from a starting material like **1-bromo-2,3,5,6-tetrafluorobenzene** to a potential drug candidate with improved properties.



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Caption: The role of **1-bromo-2,3,5,6-tetrafluorobenzene** in enhancing drug properties.

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